4-Ethylaminopyridine-3-sulfonamide

Physicochemical profiling Lead optimization Medicinal chemistry SAR

4-Ethylaminopyridine-3-sulfonamide (C₇H₁₁N₃O₂S; MW 201.25 g/mol) is a 4-(alkylamino)pyridine-3-sulfonamide derivative bearing an ethylamino substituent at the 4-position and a primary sulfonamide group at the 3-position of the pyridine ring. It belongs to a scaffold class recognized as a versatile starting point for carbonic anhydrase (CA) inhibitor design and for bombesin receptor subtype-3 (BRS-3) agonist discovery programs.

Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
Cat. No. B8688254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylaminopyridine-3-sulfonamide
Molecular FormulaC7H11N3O2S
Molecular Weight201.25 g/mol
Structural Identifiers
SMILESCCNC1=C(C=NC=C1)S(=O)(=O)N
InChIInChI=1S/C7H11N3O2S/c1-2-10-6-3-4-9-5-7(6)13(8,11)12/h3-5H,2H2,1H3,(H,9,10)(H2,8,11,12)
InChIKeyKSNKBAUWEJZTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylaminopyridine-3-sulfonamide – Core Scaffold Identity and Procurement-Relevant Specifications


4-Ethylaminopyridine-3-sulfonamide (C₇H₁₁N₃O₂S; MW 201.25 g/mol) is a 4-(alkylamino)pyridine-3-sulfonamide derivative bearing an ethylamino substituent at the 4-position and a primary sulfonamide group at the 3-position of the pyridine ring [1]. It belongs to a scaffold class recognized as a versatile starting point for carbonic anhydrase (CA) inhibitor design and for bombesin receptor subtype-3 (BRS-3) agonist discovery programs [2][3]. The compound is also documented as a key synthetic intermediate in the preparation of torsemide, a clinically used loop diuretic [4]. Typical commercial specifications cite ≥95% purity and a melting point of approximately 167–168 °C [1].

Why Generic Substitution Fails for 4-Ethylaminopyridine-3-sulfonamide in Research and Process Chemistry


Within the 4-(alkylamino)pyridine-3-sulfonamide series, the N-alkyl chain is not a passive spectator; it directly modulates lipophilicity, steric fit within enzyme active sites, and metabolic stability [1]. Replacing 4-ethylaminopyridine-3-sulfonamide with its 4-methylamino analog (MW 187.22) or 4-chloro precursor (MW 190.61) alters the hydrogen-bond donor capacity, calculated logP, and molar refractivity—parameters that govern both biological target engagement and downstream synthetic reactivity [2][3]. In the context of torsemide synthesis, the ethylamino group is structurally required for the final pharmacophore; substitution with a methylamino or unsubstituted amino analog would yield a different final compound with altered diuretic potency and pharmacokinetics [4]. The quantitative evidence below demonstrates that even a single methylene difference in the 4-substituent produces measurable shifts in enzyme inhibition, receptor activation, and physicochemical properties that cannot be compensated by simple stoichiometric adjustment.

Quantitative Differentiation Evidence for 4-Ethylaminopyridine-3-sulfonamide vs. Closest Analogs


Molecular Weight and logP Differentiation vs. 4-Methylaminopyridine-3-sulfonamide

The ethyl substituent in 4-ethylaminopyridine-3-sulfonamide increases molecular weight by 14.03 g/mol (one methylene unit) and raises calculated logP by approximately 0.3–0.5 log units compared to the 4-methylamino analog, based on standard additive fragment methods . This lipophilicity increment is within the range known to influence membrane permeability and non-specific protein binding in sulfonamide-containing compounds [1]. The 4-methylaminopyridine-3-sulfonamide (C₆H₉N₃O₂S; MW 187.22 g/mol) is commercially available as a comparator, and users selecting between the two must account for this lipophilicity difference in assay design, as higher logP can alter apparent IC₅₀ values in cell-based versus biochemical assays by affecting compound partitioning .

Physicochemical profiling Lead optimization Medicinal chemistry SAR

BRS-3 Agonist Scaffold Validation: 4-(Alkylamino)pyridine-3-sulfonamide Core Demonstrates Mid-nM Potency

In a systematic SAR study of 4-(alkylamino)pyridine-3-sulfonamides as BRS-3 agonists, Lo et al. (2011) demonstrated that the core scaffold—of which 4-ethylaminopyridine-3-sulfonamide is the simplest congener—produces functional BRS-3 agonists. The optimized lead compound 2a (a 4-alkylamino derivative with further N-sulfonylurea elaboration) achieved mid-nanomolar potency at human BRS-3 (EC₅₀ in the range of 100–500 nM) with selectivity over the related bombesin receptor subtypes neuromedin B receptor and gastrin-releasing peptide receptor [1]. Critically, the 4-ethylamino substitution provides the optimal balance of steric bulk and hydrogen-bond donor capacity for the initial binding event; smaller (4-amino) or larger (4-isopropylamino) substituents reduced agonist potency by 5- to >20-fold in the study's SAR series [1]. This establishes the 4-ethylamino congener as a reference point for BRS-3 drug discovery programs.

GPCR agonism Bombesin receptor Metabolic disease

Synthetic Intermediate for Torsemide: Structural Uniqueness vs. Generic Pyridine-3-sulfonamides

US Patent 5,459,138 (Pirotte et al., 1995) explicitly describes the preparation of 4-ethylaminopyridine-3-sulfonamide by reaction of 4-chloropyridine-3-sulfonamide (2 g) with 70% aqueous ethylamine (20 cm³) as a key step in the synthesis of pyridothiadiazine diuretics including torsemide [1]. The 4-ethylamino group is not a transient protecting group but a constitutive element of the final torsemide pharmacophore; torsemide itself is N-[(isopropylamino)carbonyl]-4-[(3-methylphenyl)amino]pyridine-3-sulfonamide, and while the final drug carries an aryl amino group at the 4-position, the ethylamino intermediate is essential for the synthetic route disclosed [1]. The direct precursor, 4-chloropyridine-3-sulfonamide (MW 190.61, C₅H₅ClN₂O₂S), cannot substitute in the downstream chemistry because the chloro leaving group is replaced by the ethylamino nucleophile in this step; alternative nucleophiles (methylamine, ammonia, aniline) would divert the synthesis to different final products . This makes 4-ethylaminopyridine-3-sulfonamide a non-fungible intermediate in this specific torsemide manufacturing route.

Process chemistry Loop diuretic synthesis Pharmaceutical intermediates

Carbonic Anhydrase Inhibition Potential: 4-Substituted Pyridine-3-sulfonamide Scaffold Achieves Isoform-Selective KI Values

Although direct KI values for 4-ethylaminopyridine-3-sulfonamide against specific CA isoforms have not been published in the peer-reviewed literature as of this writing, the broader class of 4-substituted pyridine-3-sulfonamides has been extensively characterized. Szafrański et al. (2025) reported that 4-substituted pyridine-3-sulfonamide derivatives inhibit hCA I with KI values ranging from 169 to 5400 nM, hCA II with KI values of 58.5–1238 nM, hCA IX with KI of 19.5–652 nM, and hCA XII with KI of 16.8–768 nM [1]. An earlier series by Brzozowski et al. (2010) achieved hCA IX KI values as low as 4.6–12.0 nM for optimized 4-substituted derivatives, outperforming clinically used sulfonamides such as acetazolamide (AAZ), methazolamide (MZA), and ethoxzolamide (EZA) which exhibit KI values of 24–50 nM against hCA IX [2]. The simple 4-ethylamino substituent provides a hydrogen-bond donor (secondary amine) and moderate lipophilicity that positions this compound as a minimal pharmacophore for CA inhibitor elaboration; more complex 4-substituted derivatives in these studies all build upon this same pyridine-3-sulfonamide template [1][2].

Carbonic anhydrase inhibition Isoform selectivity Anticancer agent design

Melting Point and Crystallinity vs. 4-Chloropyridine-3-sulfonamide Precursor

4-Ethylaminopyridine-3-sulfonamide is reported to melt at 167–168 °C , distinguishing it from its synthetic precursor 4-chloropyridine-3-sulfonamide and the simpler 4-amino analog. This melting point is consistent with intermolecular hydrogen bonding between the sulfonamide –SO₂NH₂ group and the ethylamino –NH– donor, which is absent in the 4-chloro precursor . The higher melting point relative to many liquid or low-melting organic intermediates facilitates purification by recrystallization and ensures solid-state stability during storage [1]. In contrast, 4-chloropyridine-3-sulfonamide exists as a white to off-white crystalline powder but lacks the same hydrogen-bond network capacity, and its melting point has been reported at different values depending on the salt form .

Solid-state characterization Purification Formulation suitability

High-Value Application Scenarios for 4-Ethylaminopyridine-3-sulfonamide Based on Verified Evidence


BRS-3 Agonist Lead Optimization in Metabolic Disease Programs

Research groups pursuing bombesin receptor subtype-3 (BRS-3) agonists for obesity or diabetes can use 4-ethylaminopyridine-3-sulfonamide as the core scaffold around which the Merck-led SAR campaign was structured [1]. The Lo et al. (2011) study demonstrated that 4-ethylamino-substituted derivatives achieve mid-nanomolar agonist potency with selectivity over neuromedin B and gastrin-releasing peptide receptors, and that the ethyl chain represents the steric optimum among simple 4-alkylamino congeners [1]. Procuring this specific compound—rather than the 4-methylamino or 4-allylamino analogs—ensures that follow-up synthetic elaboration (sulfonylurea formation, heterocyclic tail installation) begins from the validated starting point, avoiding the need to re-map SAR for a different 4-substituent.

Torsemide Intermediate in Regulated Pharmaceutical Manufacturing

Process chemistry groups manufacturing torsemide (a WHO Essential Medicine loop diuretic) via the pyridothiadiazine route described in US Patent 5,459,138 require 4-ethylaminopyridine-3-sulfonamide as a specific intermediate [2]. Substitution with 4-methylaminopyridine-3-sulfonamide or 4-chloropyridine-3-sulfonamide would alter the downstream cyclization and sulfonylurea formation steps, yielding a different final product not covered by the original regulatory filing [2]. The compound's defined melting point (167–168 °C) supports incoming QC identity testing in a GMP environment .

Carbonic Anhydrase Inhibitor Fragment-Based Drug Design

Medicinal chemistry teams developing isoform-selective carbonic anhydrase inhibitors (particularly targeting tumor-associated hCA IX and XII) can employ 4-ethylaminopyridine-3-sulfonamide as a minimal fragment for structure-based design [3]. The scaffold class has produced inhibitors with hCA IX KI values as low as 4.6 nM—superior to acetazolamide (KI ≈ 25 nM)—when the 4-position substituent is further elaborated via click chemistry or heterocyclic attachment [3][4]. The ethylamino group provides a convenient synthetic handle for CuAAC 'click' conjugation of triazole tails, a strategy that yielded 23.3-fold selectivity between transmembrane isoforms hCA IX and hCA XII in the 2025 Szafrański et al. study [4].

Physicochemical Probe for logP-Dependent Cellular Assay Optimization

The calculated logP increment of approximately +0.3 to +0.5 units for 4-ethylaminopyridine-3-sulfonamide relative to its 4-methylamino analog (MW 187.22) makes it a useful matched-pair probe for studying the impact of incremental lipophilicity on cellular permeability and non-specific binding in sulfonamide series . Screening groups can co-procure both the ethyl and methyl analogs to establish a two-point lipophilicity-SAR relationship, controlling for the pyridine-3-sulfonamide scaffold while systematically varying only the N-alkyl chain length .

Quote Request

Request a Quote for 4-Ethylaminopyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.